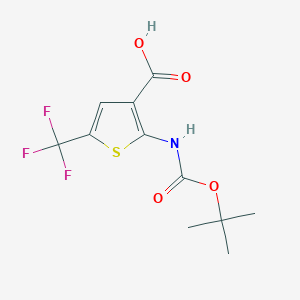

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid

Description

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Properties

Molecular Formula |

C11H12F3NO4S |

|---|---|

Molecular Weight |

311.28 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C11H12F3NO4S/c1-10(2,3)19-9(18)15-7-5(8(16)17)4-6(20-7)11(12,13)14/h4H,1-3H3,(H,15,18)(H,16,17) |

InChI Key |

ZXEHAQNDKBYODX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(S1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction or the Paal-Knorr synthesis.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) or carboxylating agents.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, O2

Reduction: LiAlH4, NaBH4, H2 (with a catalyst)

Substitution: Halogens, nucleophiles, acids, and bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The Boc-protected amino group can be deprotected under acidic conditions, revealing the active amine that can interact with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid

- 2-((tert-Butoxycarbonyl)amino)-thiophene-3-carboxylic acid

- 5-(Trifluoromethyl)thiophene-3-carboxylic acid

Uniqueness

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group

Biological Activity

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including the trifluoromethyl group, which enhances biological activity. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C10H13F3N2O4S

- Molecular Weight : 300.28 g/mol

- CAS Number : 15829705

The presence of the trifluoromethyl group is known to influence the pharmacokinetic properties and biological interactions of the compound, making it a candidate for further investigation in drug development.

The biological activity of 2-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests a potential role as a competitive inhibitor in biochemical reactions.

- Protein-Ligand Interactions : The tert-butoxycarbonyl group can be cleaved under acidic conditions, exposing an active amine that may interact with protein targets, influencing their activity and stability.

- Cellular Pathways : Preliminary studies indicate that this compound may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Kinase Inhibitor | |

| Anticancer Activity | Induction of apoptosis in tumor cells | |

| Protein Interaction | Modulation of Hsp90 |

Case Studies

-

Anticancer Studies :

A study evaluated the effects of 2-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid on various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction through mitochondrial pathways. -

Enzyme Targeting :

Research focused on the compound's ability to inhibit specific kinases implicated in cancer progression (e.g., PIM kinases). The results demonstrated that the compound could reduce cell viability in cultures expressing high levels of these kinases, suggesting a potential therapeutic application in targeted cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.